6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
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Description
6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in scientific research.
Scientific Research Applications
Histamine Receptor Ligand Development
Research on 2-aminopyrimidines, including derivatives similar to the compound , has been significant in the development of ligands for the histamine H4 receptor (H4R). These compounds have been shown to exhibit potent in vitro activity and have potential applications as anti-inflammatory agents and in pain management. Optimization of the pyrimidine core and various substituents has led to the identification of compounds with enhanced potency and activity in relevant biological models (Altenbach et al., 2008).
Drug-like Properties and Receptor Selectivity
Another study focused on 2-aminopyrimidines explored their binding affinity to human histamine H3 receptors (hH3Rs) and H4Rs. The research highlighted the importance of substituent modification for achieving high receptor affinity and selectivity. This work contributes to understanding the drug-like properties of such compounds and their potential as therapeutic agents targeting histamine receptors (Sadek et al., 2014).
Antibacterial and Antifungal Activities
Compounds structurally related to 6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine have been evaluated for their antimicrobial properties. Studies demonstrate that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).
Molecular and Crystal Structure Analysis
Research into the molecular and crystal structures of related compounds has provided insights into their conformational preferences and the impact of structural modifications on their physical properties. This information is crucial for the rational design of new compounds with desired biological activities and physical properties (Odell et al., 2007).
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2/c1-25-11-13-27(14-12-25)21-23-19(22)18(28(29)30)20(24-21)26-9-7-17(8-10-26)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGMBQITAYGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
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